molecular formula C23H32O3 B588211 Tibolone 3-Ethylene Ketal CAS No. 677299-58-0

Tibolone 3-Ethylene Ketal

Cat. No.: B588211
CAS No.: 677299-58-0
M. Wt: 356.506
InChI Key: CEZIIFYCFVQGAR-LADQHVHVSA-N
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Description

Tibolone 3-Ethylene Ketal is a derivative of tibolone, a synthetic steroid hormone. This compound is characterized by the presence of an ethylene ketal group, which is formed by the reaction of tibolone with ethylene glycol. The ketal group serves as a protective group for the carbonyl functionality in tibolone, enhancing its stability and modifying its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tibolone 3-Ethylene Ketal typically involves the reaction of tibolone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiketal intermediate, which subsequently undergoes dehydration to form the ketal. Common acid catalysts used in this reaction include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of molecular sieves to remove water formed during the reaction can further drive the equilibrium towards the formation of the ketal.

Chemical Reactions Analysis

Types of Reactions: Tibolone 3-Ethylene Ketal can undergo various chemical reactions, including:

    Oxidation: The ketal group can be oxidized to form the corresponding carbonyl compound.

    Reduction: Reduction of the ketal group can yield the corresponding alcohol.

    Substitution: The ketal group can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: The major product is the corresponding carbonyl compound.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives of this compound.

Scientific Research Applications

Tibolone 3-Ethylene Ketal has a wide range of applications in scientific research:

    Chemistry: It is used as a protective group in organic synthesis to protect carbonyl functionalities during multi-step synthesis.

    Biology: The compound is used in studies related to hormone replacement therapy and its effects on various biological systems.

    Medicine: this compound is investigated for its potential therapeutic effects in conditions such as osteoporosis and menopausal symptoms.

    Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other steroidal compounds.

Mechanism of Action

The mechanism of action of Tibolone 3-Ethylene Ketal involves its conversion to active metabolites in the body. These metabolites exert their effects by binding to estrogen, androgen, and progesterone receptors. The binding to these receptors modulates various physiological processes, including bone metabolism, lipid metabolism, and neuroprotection. The compound’s tissue-selective activity is attributed to its ability to activate different receptors in a tissue-specific manner.

Comparison with Similar Compounds

    Tibolone: The parent compound of Tibolone 3-Ethylene Ketal, which lacks the ethylene ketal group.

    Estradiol: A natural estrogen hormone with similar estrogenic effects.

    Norethisterone: A synthetic progestin with similar progestogenic effects.

Uniqueness: this compound is unique due to the presence of the ethylene ketal group, which enhances its stability and modifies its chemical properties. This makes it a valuable compound in synthetic chemistry and pharmaceutical research, offering advantages over its parent compound and other similar steroids.

Properties

IUPAC Name

(7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3/c1-4-22(24)9-7-19-20-15(2)13-16-14-23(25-11-12-26-23)10-6-17(16)18(20)5-8-21(19,22)3/h1,15,18-20,24H,5-14H2,2-3H3/t15-,18-,19+,20-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZIIFYCFVQGAR-LADQHVHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CCC3(C2)OCCO3)C4C1C5CCC(C5(CC4)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=C(CCC3(C2)OCCO3)[C@@H]4[C@@H]1[C@@H]5CC[C@]([C@]5(CC4)C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00858482
Record name (7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677299-58-0
Record name (7R,8R,9S,13S,14S,17R)-17-ethynyl-7,13-dimethylspiro[1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00858482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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